molecular formula C9H6ClN3 B13438710 2-Chloro-3-(pyridin-4-yl)pyrazine

2-Chloro-3-(pyridin-4-yl)pyrazine

Cat. No.: B13438710
M. Wt: 191.62 g/mol
InChI Key: QMXVRIDEAXYAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(pyridin-4-yl)pyrazine is a synthetically versatile bifunctional heteroaromatic compound of significant interest in medicinal chemistry and drug discovery. This compound features a pyrazine ring system substituted with a chlorine atom and a pyridin-4-yl group, a structural motif known to serve as a key intermediate for constructing complex molecules. Its primary research value lies in its potential as a precursor for the development of novel therapeutic agents, particularly against infectious diseases and kinase-related pathologies. The chloro-pyrazine moiety is a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for rapid diversification of the molecular scaffold. The pyridin-4-yl group is a privileged structure in drug design, often contributing to improved water solubility and target binding through its hydrogen bond accepting capability . Compounds bearing the 3-(pyridin-4-yl)pyrazine structure have been identified as promising scaffolds in the search for new antileishmanial agents, showing potent activity against both promastigote and amastigote forms of Leishmania major while demonstrating high selectivity indices in cytotoxicity assays . Furthermore, this heteroaromatic system is under investigation for its potential to inhibit parasitic protein kinases, such as casein kinase 1 (LmCK1), which is an essential enzyme for parasite proliferation and viability, thereby representing a validated molecular target for drug development . Researchers utilize this compound as a building block to create focused libraries of fused heterocyclic systems, such as imidazo[1,2-a]pyrazines, for biological screening . This compound is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Properties

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

2-chloro-3-pyridin-4-ylpyrazine

InChI

InChI=1S/C9H6ClN3/c10-9-8(12-5-6-13-9)7-1-3-11-4-2-7/h1-6H

InChI Key

QMXVRIDEAXYAQB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=CN=C2Cl

Origin of Product

United States

Preparation Methods

Condensation of 2,3-Dichloropyrazine with 4-Pyridyl Derivatives

Overview:
One of the most straightforward approaches involves nucleophilic aromatic substitution (SNAr) reactions, where 2,3-dichloropyrazine reacts with 4-pyridyl nucleophiles under controlled conditions to selectively substitute at the 3-position, yielding 2-Chloro-3-(pyridin-4-yl)pyrazine .

Reaction Scheme:

2,3-Dichloropyrazine + 4-Pyridyl nucleophile → this compound

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
  • Temperature: 100–130°C
  • Time: 12–24 hours

Mechanism:
The pyridine nitrogen acts as a nucleophile attacking the electrophilic carbon at the 3-position of the dichloropyrazine, displacing chloride via SNAr. The reaction's regioselectivity is facilitated by the electron-withdrawing nature of the pyrazine ring, favoring substitution at the 3-position.

Advantages:

  • Simplicity and high selectivity
  • Suitable for scale-up

Data Table:

Parameter Conditions Yield References
Solvent DMF 75–85% Patent CN110256438B
Base K₂CO₃
Temperature 100–130°C
Time 12–24 h

Cyclization of 4-Pyridyl-Substituted Dihalogenated Precursors

Overview:
Another method involves synthesizing a suitable precursor such as 4-pyridyl-2,3-dihalogenated compounds, followed by intramolecular cyclization to form the pyrazine ring.

Stepwise Process:

  • Step 1: Synthesize 4-pyridyl-2,3-dihalogenated intermediates via halogenation of pyridine derivatives.
  • Step 2: Cyclize these intermediates under thermal or acid catalysis to form the pyrazine core.

Reaction Scheme:

4-Pyridyl-2,3-dihalogenated compound + cyclization conditions → this compound

Reaction Conditions:

  • Acid catalysis (e.g., polyphosphoric acid)
  • Elevated temperature (150–180°C)
  • Solvent: Polyphosphoric acid or acetic acid

Research Findings:
This route is efficient when starting from commercially available halogenated pyridine derivatives, with yields exceeding 70% in optimized conditions.

Multistep Synthesis via Pyrazine Ring Construction

Overview:
A more complex but versatile approach involves constructing the pyrazine ring via condensation of suitable diamines or diketones with nitriles, followed by chlorination and pyridine substitution.

Typical Route:

  • Step 1: Synthesize 2,3-diaminopyrazine via cyclization of appropriate diaminoketones.
  • Step 2: Chlorinate at the 2-position using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • Step 3: Substitute the 3-position with 4-pyridyl groups via nucleophilic aromatic substitution or cross-coupling.

Reaction Scheme:

Pyrazine precursor + Chlorination → 2-Chloropyrazine derivative
2-Chloropyrazine + 4-Pyridine derivative → this compound

Advantages:

  • High control over substitution pattern
  • Suitable for synthesizing derivatives with varied substitution

Research Data:
This route is more labor-intensive but allows for structural modifications, with reported yields around 60–75%.

Transition Metal-Catalyzed Cross-Coupling Reactions

Overview:
Modern synthetic strategies employ palladium-catalyzed Suzuki-Miyaura coupling to attach pyridinyl groups onto halogenated pyrazines.

Reaction Conditions:

Reaction Scheme:

2-Chloropyrazine + Pyridin-4-ylboronic acid → this compound

Research Findings:
This method provides high yields (up to 90%) and regioselectivity, with the added benefit of functional group tolerance, making it suitable for complex molecule synthesis.

Summary of Preparation Methods

Method Key Features Advantages Limitations References
Nucleophilic aromatic substitution Direct, high regioselectivity Simple, scalable Requires electron-deficient halogenated pyrazines ,
Cyclization of precursors Versatile, allows modifications Good control Multi-step, laborious ,
Multistep ring construction Structural flexibility Precise substitution Complex, lower yield ,
Transition metal-catalyzed cross-coupling High yield, regioselective Functional group tolerance Requires expensive catalysts ,

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(pyridin-4-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and appropriate bases.

Major Products Formed

    Substitution Reactions: Products with substituted functional groups replacing the chlorine atom.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

    Coupling Reactions: More complex heterocyclic compounds with extended conjugation.

Scientific Research Applications

2-Chloro-3-(pyridin-4-yl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(pyridin-4-yl)pyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitrogen atoms in the rings can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Findings :

  • Pyridin-4-yl at Position 2 : Imidazo[1,2-a]pyrazine derivatives with pyridin-4-yl at position 2 (e.g., 3c ) exhibit potent CDK9 inhibition (IC₅₀ = 0.16 µM) and cytotoxicity, likely due to interactions with the hinge region of kinases (e.g., hydrogen bonding with Cys106) .
  • Antiviral Activity : Compound 3b (pyridin-4-yl at position 2, cyclohexyl at position 3) shows moderate anti-coronaviral activity (IC₅₀ = 56.96 µM), attributed to protease binding .
  • Kinase Selectivity: Pyridin-4-yl substitution in pyrido[2,3-b]pyrazines (e.g., 9e) enhances p38α MAP kinase inhibition (IC₅₀ = 38 nM), outperforming quinoxaline analogs .

Key Findings :

  • Pyridin-4-yl-substituted imidazo[1,2-a]pyrazines are synthesized with high yields (88–97%) using Pd-catalyzed coupling and microwave-assisted methods .
  • Chloropyrazines (e.g., 2-chloro-3-phenylpyrazine) require harsh conditions (POCl3, H2SO4) and show lower yields (60–75%) .

Structure-Activity Relationships (SAR)

  • Electron-Deficient Aromatic Rings : Pyridin-4-yl and pyrazine cores enhance binding to enzymatic targets like CDK9 and p38α MAP kinase due to their electron-deficient nature, facilitating hydrogen bonds and π-stacking .
  • Position 3 Flexibility : Bulky substituents (e.g., benzyl in 3c ) improve CDK9 inhibition but reduce antiviral activity, while smaller groups (e.g., cyclohexyl in 3b ) favor protease binding .
  • Hybrid Scaffolds: Pyrido[2,3-b]pyrazines (e.g., 9e) show superior kinase inhibition over quinoxalines, likely due to improved steric compatibility .

Q & A

What are the standard synthetic routes for 2-Chloro-3-(pyridin-4-yl)pyrazine, and how can reaction conditions be optimized for yield?

Level: Basic
Answer:
The compound is synthesized via nucleophilic substitution or cyclization reactions. A common method involves reacting 2-chloropyrazine with 4-aminopyridine derivatives under reflux in ethanol, as demonstrated in the synthesis of analogous pyrazine-pyridine hybrids . Optimization includes:

  • Temperature control : Prolonged reflux (~423–433 K) improves cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and safety.
  • Catalysts : Bases like potassium carbonate facilitate deprotonation during substitution steps .
    Data Table :
MethodReagentsSolventTemperatureYield
Nucleophilic substitution2-Chloropyrazine, 4-aminopyridineEthanol423 K60–75%
CyclizationHydrazine derivatives, POCl₃Toluene383 K50–65%

How can researchers resolve contradictions in spectral data interpretation for this compound?

Level: Advanced
Answer:
Discrepancies in NMR or X-ray diffraction data often arise from dynamic tautomerism or crystallographic disorder. Methodological approaches include:

  • Variable-temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures .
  • High-resolution crystallography : Refinement of H-atom positions using restrained parameters (e.g., N–H distance constraints) clarifies ambiguous electron density maps .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and validate experimental data .

What strategies are effective in designing derivatives of this compound for kinase inhibition studies?

Level: Advanced
Answer:
Kinase inhibitors often require structural modifications to enhance binding affinity. Key strategies include:

  • Heterocyclic extensions : Introducing triazole or pyrimidine rings improves interactions with ATP-binding pockets (e.g., pyridopyrazine derivatives as p38 MAP kinase inhibitors) .
  • Substituent tuning : Electron-withdrawing groups (e.g., fluorine) at the pyridine ring modulate electronic properties and solubility .
  • Linker optimization : Alkynyl or piperazine spacers balance conformational flexibility and steric hindrance .
    Example : A derivative with a 4-fluorophenyl group showed enhanced inhibitory activity against p38 MAP kinase in crystallographic studies .

Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., pyridine C–H coupling constants at δ 8.5–9.0 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ mode for [M+H]+ ion detection) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–Cl bond: ~1.73 Å; pyrazine ring planarity) .

How can structure-activity relationship (SAR) studies address conflicting bioactivity data in derivatives of this compound?

Level: Advanced
Answer:
Contradictory bioactivity often stems from off-target effects or assay variability. SAR resolution involves:

  • Systematic substitution : Testing halogen (Cl, F) and alkyl/aryl groups at positions 2 and 3 to map pharmacophore requirements .
  • In silico docking : Identifies key residues in target proteins (e.g., kinase hinge regions) using PyMOL or AutoDock .
  • Dose-response assays : EC₅₀/IC₅₀ comparisons across cell lines (e.g., cancer vs. normal) validate selectivity .

What stability considerations are critical for handling this compound under experimental conditions?

Level: Basic
Answer:

  • Moisture sensitivity : Store under inert gas (N₂/Ar) due to hydrolytic degradation of the chloro group .
  • Thermal stability : Decomposition above 473 K necessitates low-temperature reflux (<433 K) during synthesis .
  • Light exposure : UV-sensitive intermediates require amber glassware or dark storage .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced
Answer:

  • Frontier molecular orbital (FMO) analysis : Identifies electrophilic sites (e.g., LUMO localization at C-2) prone to nucleophilic attack .
  • Transition state modeling : QM/MM simulations (e.g., Gaussian 16) calculate activation energies for SNAr mechanisms .
  • Solvent effects : COSMO-RS predicts solvation free energies to optimize solvent choice (e.g., DMSO vs. THF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.